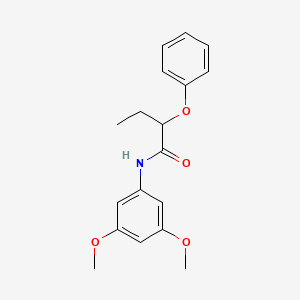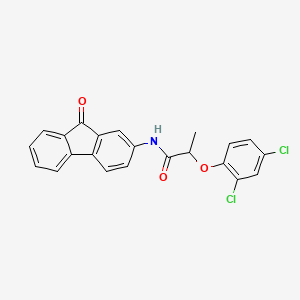![molecular formula C20H22N2O3 B4075211 (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone](/img/structure/B4075211.png)
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone
Overview
Description
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone, also known as MPPP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It is a potent stimulant drug that acts on the central nervous system and has been found to have potential therapeutic applications in scientific research. The synthesis method of MPPP involves several steps and is a complex process. In
Mechanism of Action
The mechanism of action of (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone is not fully understood. It is believed to act on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. This results in increased alertness, concentration, and mood elevation. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been found to have several biochemical and physiological effects. It increases the release of dopamine, norepinephrine, and serotonin, which results in increased alertness, concentration, and mood elevation. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone also inhibits the reuptake of these neurotransmitters, which prolongs their effects. However, (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been found to have neurotoxic effects on dopaminergic neurons in the brain, which can lead to Parkinson's disease-like symptoms.
Advantages and Limitations for Lab Experiments
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has several advantages for lab experiments. It is a potent stimulant drug that can be used to study the effects of dopamine, norepinephrine, and serotonin on the central nervous system. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone can also be used to study the effects of stimulant drugs on Parkinson's disease-like symptoms. However, (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has limitations for lab experiments. It is a synthetic compound that is difficult to synthesize and requires specialized equipment and expertise. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone also has neurotoxic effects on dopaminergic neurons in the brain, which can limit its use in certain studies.
Future Directions
For the study of (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone include the development of neuroprotective agents, the study of other neurotransmitters, and the development of new drugs for the treatment of ADHD and drug addiction.
Scientific Research Applications
(4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been found to have potential therapeutic applications in scientific research. It has been studied for its effects on the central nervous system and has been found to have stimulant properties. (4-methylphenyl)[4-(4-methyl-1-piperidinyl)-3-nitrophenyl]methanone has been used in studies on Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
(4-methylphenyl)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-3-5-16(6-4-14)20(23)17-7-8-18(19(13-17)22(24)25)21-11-9-15(2)10-12-21/h3-8,13,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWMWLRMVGWNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)
![4-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-2,6-dimethylmorpholine oxalate](/img/structure/B4075161.png)

![1-[4-(3-ethylphenoxy)butyl]azepane oxalate](/img/structure/B4075184.png)
![1-[4-(2,4-dimethylphenoxy)butyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075198.png)
![N-dibenzo[b,d]furan-3-yl-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4075205.png)
![2-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]-N-(3-methoxyphenyl)-5-nitrobenzamide](/img/structure/B4075212.png)
![N-allyl-N-[2-(2-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075216.png)
![1-[4-(4-bromo-2-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4075224.png)
![methyl 2-[2-(diallylamino)ethoxy]benzoate oxalate](/img/structure/B4075229.png)
![1-[4-(4-allyl-2-methoxyphenoxy)butyl]azepane oxalate](/img/structure/B4075237.png)
![N-[4-(acetylamino)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4075241.png)
